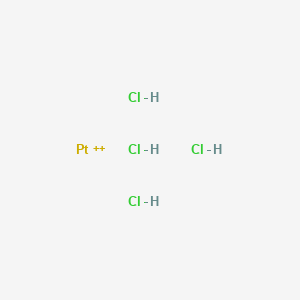
Platinum(2+);tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+);tetrahydrochloride, also known as platinum(II) chloride, is a chemical compound with the formula PtCl4. It is a coordination complex where platinum is in the +2 oxidation state, and it is coordinated by four chloride ions. This compound is of significant interest due to its applications in various fields, including catalysis, materials science, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Platinum(2+);tetrahydrochloride can be synthesized through several methods. One common approach involves the reaction of hexachloroplatinic acid (H2PtCl6) with hydrochloric acid (HCl) under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Another method involves the reaction of platinum metal with chlorine gas at elevated temperatures. This high-temperature reaction produces platinum(II) chloride directly .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of platinum sponge or platinum black. The process involves passing chlorine gas over the platinum material at high temperatures, resulting in the formation of platinum(II) chloride .
化学反応の分析
Types of Reactions
Platinum(2+);tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form platinum(IV) chloride (PtCl4) when exposed to chlorine gas.
Reduction: It can be reduced to metallic platinum using reducing agents such as hydrogen gas.
Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Chlorine gas is commonly used as the oxidizing agent.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride can be used.
Substitution: Ligands such as ammonia, phosphines, and thiols are used in substitution reactions, typically in an aqueous or organic solvent.
Major Products Formed
Oxidation: Platinum(IV) chloride (PtCl4)
Reduction: Metallic platinum (Pt)
Substitution: Various platinum(II) complexes with different ligands
科学的研究の応用
Platinum(2+);tetrahydrochloride has numerous applications in scientific research:
作用機序
The mechanism of action of platinum(2+);tetrahydrochloride, particularly in biological systems, involves its ability to form coordination complexes with biomolecules. In the context of anticancer activity, it binds to DNA, forming cross-links that inhibit DNA replication and transcription, ultimately leading to cell death . The compound’s interactions with proteins and other cellular components also contribute to its biological effects.
類似化合物との比較
Similar Compounds
Platinum(IV) chloride (PtCl4): A higher oxidation state of platinum with different reactivity and applications.
Cisplatin (cis-diamminedichloroplatinum(II)): A well-known platinum-based anticancer drug with a different ligand environment.
Platinum(II) bromide (PtBr2): Similar to platinum(2+);tetrahydrochloride but with bromide ligands instead of chloride.
Uniqueness
This compound is unique due to its specific coordination environment and reactivity. Its ability to undergo various chemical transformations and form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications .
特性
分子式 |
Cl4H4Pt+2 |
|---|---|
分子量 |
340.9 g/mol |
IUPAC名 |
platinum(2+);tetrahydrochloride |
InChI |
InChI=1S/4ClH.Pt/h4*1H;/q;;;;+2 |
InChIキー |
SVZRVTAEYVVVPM-UHFFFAOYSA-N |
正規SMILES |
Cl.Cl.Cl.Cl.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


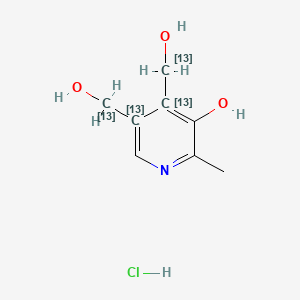
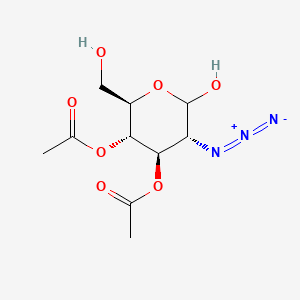

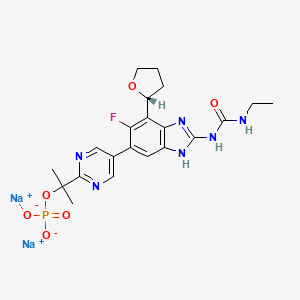
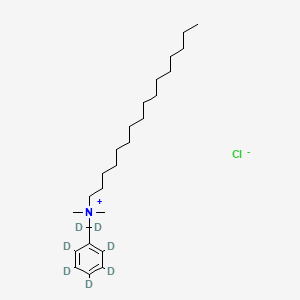
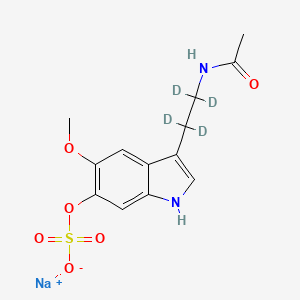

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
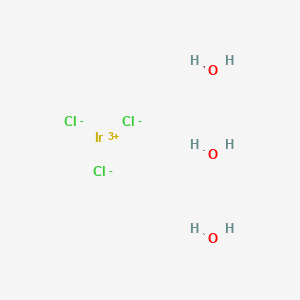
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
